3-((5-(allylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
Description
This compound features a benzothiazol-2(3H)-one core linked via a methyl group to a 1,2,4-triazole ring substituted with an allylthio group at position 5 and a methyl group at position 2.
Properties
IUPAC Name |
3-[(4-methyl-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl)methyl]-1,3-benzothiazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4OS2/c1-3-8-20-13-16-15-12(17(13)2)9-18-10-6-4-5-7-11(10)21-14(18)19/h3-7H,1,8-9H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROVBNDCIGMCXOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC=C)CN2C3=CC=CC=C3SC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-((5-(allylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one typically involves a multi-step process. One common route includes the initial formation of the 1,2,4-triazole ring, followed by the introduction of the allylthio and benzo[d]thiazol-2(3H)-one moieties. Key reagents used in these steps can include allyl bromide, thioacetic acid, and benzo[d]thiazol-2(3H)-one derivatives. Reaction conditions may involve the use of base catalysts, organic solvents such as dimethylformamide (DMF), and controlled temperatures ranging from 0°C to 100°C.
Industrial Production Methods:
In an industrial setting, the synthesis may be optimized for scalability. High-yielding and cost-effective procedures are preferred, with an emphasis on reducing by-products and minimizing environmental impact. Catalysts, automated reactor systems, and advanced purification techniques such as crystallization or chromatography may be employed to enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
This compound can undergo a variety of chemical reactions, including:
Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agents and conditions used.
Reduction: Reductive conditions can lead to the formation of thiols or other reduced sulfur-containing species.
Substitution: The triazole and benzo[d]thiazol-2(3H)-one moieties can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide, meta-chloroperbenzoic acid (m-CPBA), or potassium permanganate (KMnO4).
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, acylating agents, or alkylating agents in the presence of suitable catalysts or bases.
Major Products Formed:
Scientific Research Applications
Antifungal Activity
Numerous studies have reported the antifungal properties of triazole derivatives. The compound has shown significant activity against various fungal strains, including Candida and Aspergillus species. For instance, research indicates that modifications in the triazole ring can enhance its efficacy against resistant fungal strains .
Antibacterial Effects
The antibacterial potential of this compound has been evaluated against a range of Gram-positive and Gram-negative bacteria. It has demonstrated promising results in inhibiting bacterial growth, particularly against strains such as Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve interference with bacterial cell wall synthesis or protein production .
Anticancer Properties
Recent investigations have highlighted the anticancer potential of triazole derivatives, including this compound. Studies suggest that it may induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways related to cell survival and proliferation. In vitro studies have shown effectiveness against colon cancer cell lines .
Case Studies
Mechanism of Action
The mechanism of action of this compound involves interactions with molecular targets such as enzymes and receptors. The triazole and benzo[d]thiazol-2(3H)-one moieties can bind to active sites, inhibiting enzymatic activity or modulating receptor functions. These interactions can lead to the disruption of biological processes, such as DNA replication in microbes or cell division in cancer cells.
Comparison with Similar Compounds
Structural Analogues with 1,3,4-Oxadiazole Linkages
Compounds such as 3-[(5-aryl-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-ones (e.g., 4d–4k) share the benzothiazol-2-one scaffold but replace the triazole ring with a 1,3,4-oxadiazole heterocycle. Key differences include:
- Substituent Effects : Oxadiazole derivatives feature aryl groups (e.g., p-tolyl, chlorophenyl, fluorophenyl) at position 5, which enhance π-π stacking interactions but reduce solubility compared to the allylthio group in the target compound .
- Synthetic Yields : Oxadiazole derivatives exhibit yields of 78.5–90.2%, achieved via POCl3-mediated cyclization of hydrazides with aromatic acids .
- Antifungal Activity : Compounds like 4i (3-chlorophenyl-substituted) showed moderate inhibition against Colletotrichum orbiculare and Rhizoctonia solani (50–60% inhibition at 50 μg/mL), suggesting that electron-withdrawing groups enhance bioactivity .
Triazole-Based Derivatives with Varied Thioether Substituents
The target compound’s closest analogs include 4-((5-(decylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine and Tryfuzol® , which highlight the impact of thioether chain length and heterocyclic modifications:
- Decylthio vs. Allylthio: The decylthio (C10H21S) group in 4-((5-(decylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine enhances lipophilicity, correlating with high antifungal and antimicrobial activity.
Table 2: Key Differences in Thioether Substituents
Computational and Crystallographic Comparisons
- Structural Confirmation : Analogous compounds (e.g., 4i) were characterized via single-crystal X-ray diffraction, confirming planar benzothiazol-2-one and oxadiazole rings. The target compound likely adopts a similar conformation, with the allylthio group introducing torsional strain .
- Software Tools : SHELX programs (e.g., SHELXL, SHELXS) were critical for refining crystallographic data in related studies, ensuring structural accuracy .
Toxicity and Pharmacological Considerations
While the decylthio derivative underwent acute toxicity evaluations in animal models (), the allylthio compound’s safety profile remains unstudied.
Biological Activity
The compound 3-((5-(allylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a novel derivative of triazole and benzothiazole, which has garnered attention due to its potential biological activities. This article synthesizes current research findings regarding its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Chemical Structure and Properties
The structure of the compound can be summarized as follows:
- Molecular Formula : C₁₃H₁₅N₃S₂O
- Molecular Weight : 285.41 g/mol
- CAS Number : Not yet assigned
The compound features a triazole ring substituted with an allylthio group and a benzothiazole moiety, which may contribute to its biological activity.
Biological Activity Overview
Research has indicated that compounds containing both triazole and benzothiazole structures exhibit a range of biological activities. The following sections detail specific findings related to the compound's biological activities.
Antimicrobial Activity
Several studies have reported the antimicrobial effects of triazole derivatives. For instance, derivatives similar to the compound have shown significant activity against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound may possess broad-spectrum antimicrobial properties .
Anticancer Activity
The anticancer potential of triazole derivatives has been widely studied. Notably, compounds structurally related to This compound have demonstrated cytotoxic effects against various cancer cell lines:
| Cancer Cell Line | IC50 Value (µM) |
|---|---|
| HCT-116 (Colon) | 6.2 |
| T47D (Breast) | 27.3 |
Such data indicate that the compound could be a promising candidate for further development in cancer therapeutics .
Anti-inflammatory Activity
Triazole derivatives often exhibit anti-inflammatory properties. Research involving related compounds has shown inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. The potential mechanism involves the modulation of the NF-kB signaling pathway, which is crucial in inflammatory responses .
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of several triazole derivatives against clinically isolated pathogens. The results indicated that modifications at the thio group significantly enhanced antibacterial potency.
- Anticancer Screening : Another investigation focused on a series of benzothiazole-triazole hybrids, revealing that specific substitutions led to improved selectivity and potency against breast cancer cells compared to standard chemotherapeutics.
Q & A
Q. What synthetic methodologies are recommended for preparing 3-((5-(allylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one?
Answer: Synthesis typically involves multi-step reactions:
- Step 1 : Formation of the 1,2,4-triazole core via cyclization of thiosemicarbazides or hydrazine derivatives under reflux conditions .
- Step 2 : Introduction of the allylthio group through nucleophilic substitution, often using allyl bromide or similar reagents in basic media (e.g., KOH/ethanol) .
- Step 3 : Functionalization with the benzo[d]thiazol-2(3H)-one moiety via alkylation or thiol-ene "click" chemistry .
Purification : Recrystallization from ethanol or ethanol/water mixtures is common, with yields ranging from 60–80% depending on substituents .
Q. How should researchers characterize this compound to confirm its structural integrity?
Answer:
Q. What are the optimal storage conditions to ensure compound stability?
Answer:
- Short-term : Store at –4°C in airtight, light-protected containers to prevent oxidation of the allylthio group .
- Long-term : –20°C with desiccants to minimize hydrolysis of the triazole-thione bond .
Advanced Research Questions
Q. How can structural modifications influence the pharmacological activity of this compound?
Answer:
Q. How can contradictions in toxicity and efficacy data across studies be resolved?
Answer:
- Data Harmonization :
- Structural Analysis : Cross-reference toxicity data with analogs (e.g., 5-nitrothiazole derivatives) to identify toxicophores .
Q. What computational tools are recommended to predict environmental fate and biodegradation pathways?
Answer:
- QSAR Models : Use EPI Suite™ to estimate logP (2.8–3.5) and biodegradation half-life (>60 days suggests persistence) .
- Molecular Dynamics : Simulate hydrolysis pathways of the triazole ring under varying pH (e.g., accelerated degradation at pH < 4) .
- Ecotoxicity : Apply TEST software (EPA) to predict LC50 for aquatic organisms .
Q. How can researchers design experiments to validate enzyme inhibition mechanisms?
Answer:
- Kinetic Studies :
- Control Experiments : Include reference inhibitors (e.g., indomethacin for COX-2) to benchmark potency .
Methodological Considerations for Data Contradictions
Q. How to address inconsistencies in antimicrobial activity across studies?
Answer:
- Strain-Specificity : Re-test against standardized strains (ATCC) under identical MIC assay conditions (CLSI guidelines) .
- Synergistic Effects : Evaluate combinations with adjuvants (e.g., β-lactamase inhibitors) to overcome resistance .
- Biofilm vs. Planktonic Assays : Use crystal violet staining to assess biofilm disruption, which may explain variable efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
